molecular formula C13H7ClN4O3 B5785381 1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5785381
M. Wt: 302.67 g/mol
InChI Key: OCBLWHJZYFQUMG-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-4-nitrobenzoyl)-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It consists of a benzene ring fused to a triazole ring. This compound also has a 2-chloro-4-nitrobenzoyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzotriazole ring system, along with the 2-chloro-4-nitrobenzoyl group. The benzotriazole ring system is aromatic and planar, while the 2-chloro-4-nitrobenzoyl group would add polarity and potential reactivity to the molecule .


Chemical Reactions Analysis

As for the chemical reactions, benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The 2-chloro-4-nitrobenzoyl group could potentially undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzotriazole ring system would likely contribute to its stability and possibly its solubility in organic solvents . The 2-chloro-4-nitrobenzoyl group could influence its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the field of medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

benzotriazol-1-yl-(2-chloro-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-10-7-8(18(20)21)5-6-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLWHJZYFQUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzotriazol-1-yl(2-chloro-4-nitrophenyl)methanone

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